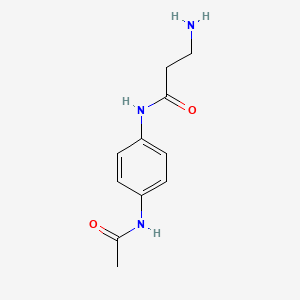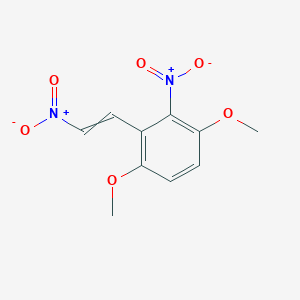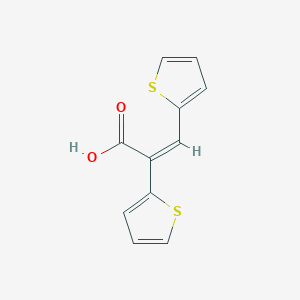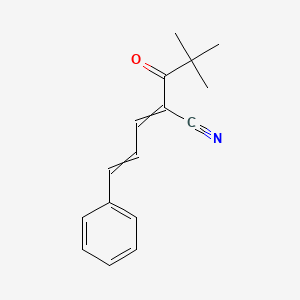
Pentane-2,4-dione terbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane-2,4-dione terbium is a coordination compound formed by the reaction of terbium ions with pentane-2,4-dione. This compound is part of the broader class of metal β-diketonates, which are known for their stability and luminescent properties. Terbium, a rare earth element, is often used in these compounds due to its unique electronic properties that make it useful in various applications, including luminescent materials and catalysts .
Métodos De Preparación
The synthesis of pentane-2,4-dione terbium typically involves the reaction of terbium isopropoxide with pentane-2,4-dione. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) in the presence of a catalyst like Speier’s catalyst. The process involves the silylation of 3-allylpentane-2,4-dione with triethoxysilane, followed by the reaction with terbium isopropoxide to form the desired complex .
Análisis De Reacciones Químicas
Pentane-2,4-dione terbium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where terbium can change its oxidation state.
Substitution Reactions: The ligand (pentane-2,4-dione) can be substituted with other ligands under appropriate conditions.
Complex Formation: It can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions but often include modified β-diketonates or new coordination complexes .
Aplicaciones Científicas De Investigación
Pentane-2,4-dione terbium has several scientific research applications:
Luminescent Materials: Due to its strong luminescence, it is used in the development of phosphors for lighting and display technologies.
Catalysis: It serves as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biological Probes: Its luminescent properties make it useful as a probe in biological imaging and diagnostics.
Material Science: It is used in the synthesis of advanced materials, including sol-gel films and nanocomposites
Mecanismo De Acción
The mechanism of action of pentane-2,4-dione terbium involves the coordination of the terbium ion with the oxygen atoms of the pentane-2,4-dione ligand. This coordination stabilizes the terbium ion and enhances its luminescent properties. The excitation of the terbium complex leads to electronic transitions that result in the emission of light at specific wavelengths, making it useful in luminescent applications .
Comparación Con Compuestos Similares
Pentane-2,4-dione terbium can be compared with other similar compounds such as:
- Europium 3-(3’-triethoxysilylpropyl)pentane-2,4-dione
- Ytterbium 3-(3’-triethoxysilylpropyl)pentane-2,4-dione
These compounds share similar preparation methods and luminescent properties but differ in their specific electronic transitions and applications. For example, europium complexes emit light at different wavelengths compared to terbium complexes, making them suitable for different types of luminescent applications .
Propiedades
Fórmula molecular |
C5H8O2Tb |
|---|---|
Peso molecular |
259.04 g/mol |
Nombre IUPAC |
pentane-2,4-dione;terbium |
InChI |
InChI=1S/C5H8O2.Tb/c1-4(6)3-5(2)7;/h3H2,1-2H3; |
Clave InChI |
IJQCALOURNPVPF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C.[Tb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726341.png)
![2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11726344.png)
![3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)
![10-(2-Methoxyiminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B11726346.png)



![4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline](/img/structure/B11726366.png)

![3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide](/img/structure/B11726376.png)


![methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B11726394.png)

